molecular formula C12H11FN2 B2707433 (4-Fluorophenyl)(pyridin-3-yl)methanamine CAS No. 939757-70-7

(4-Fluorophenyl)(pyridin-3-yl)methanamine

Cat. No.: B2707433
CAS No.: 939757-70-7
M. Wt: 202.232
InChI Key: PZMFBSOVJATATC-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(pyridin-3-yl)methanamine is an organic compound with the molecular formula C12H11FN2. It is a derivative of methanamine, where the methanamine group is substituted with a 4-fluorophenyl and a pyridin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(pyridin-3-yl)methanamine typically involves the reaction of 4-fluorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces amine derivatives .

Scientific Research Applications

(4-Fluorophenyl)(pyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(pyridin-3-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and aromatic groups. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(pyridin-3-yl)methanamine is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

(4-fluorophenyl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMFBSOVJATATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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